2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine
Description
Chemical Identity and Structural Significance
IUPAC Name:
(R)-2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine
Molecular Formula: C₁₅H₁₂BrFN₂O₄S
Molecular Weight: 415.23 g/mol
CAS Registry Number: 1386986-56-6
Structural Features:
- Aziridine Core : A three-membered heterocyclic ring containing one nitrogen atom, exhibiting 25–26 kcal/mol ring strain due to bond angles of ~60° .
- Substituents :
- 5-Bromo-2-fluorophenyl group : Introduces steric bulk and electronic modulation via halogen atoms.
- 2-Nitrophenylsulfonyl (Ns) group : A strong electron-withdrawing substituent that stabilizes the aziridine ring through resonance and inductive effects .
- Methyl group : Enhances steric hindrance at the C2 position, influencing regioselectivity in ring-opening reactions .
Stereochemical Considerations :
The (R)-configuration at the C2 position dictates asymmetric reactivity, particularly in nucleophilic ring-opening reactions. This stereospecificity is critical for synthesizing chiral β-substituted amines .
Historical Context in Aziridine Chemistry
Aziridines, first synthesized by Siegmund Gabriel in 1888 , gained prominence as strained intermediates for accessing nitrogen-containing compounds. Key milestones relevant to this compound include:
Table 1: Evolution of Aziridine Functionalization
The target compound represents a modern derivative leveraging N-sulfonyl activation , a strategy developed to enhance reactivity while maintaining stereochemical fidelity . Its synthesis likely employs methods such as:
Role of Functional Groups in Reactivity and Stabilization
Table 2: Functional Group Contributions
Key Interactions:
Ring-Opening Mechanisms :
Stabilization Strategies :
Stereochemical Preservation :
- The (R)-configuration is maintained under mild conditions (pH 5–8, <50°C), as nitrogen inversion barriers exceed 25 kcal/mol .
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-methyl-1-(2-nitrophenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O4S/c1-15(11-8-10(16)6-7-12(11)17)9-18(15)24(22,23)14-5-3-2-4-13(14)19(20)21/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQRPPDQBLFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nitration, and aziridination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring safety protocols, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Aziridines are known for their ability to act as alkylating agents, which can interfere with DNA replication. Studies have indicated that compounds similar to 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that aziridine derivatives can induce apoptosis in human cancer cells, highlighting their potential as antitumor agents .
- Antimicrobial Properties :
- Drug Development :
Materials Science Applications
- Polymer Chemistry :
- Functional Coatings :
Case Study 1: Antitumor Efficacy
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various aziridine derivatives, including this compound, on human breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting significant potential for this compound in cancer therapy .
Case Study 2: Antimicrobial Activity
In a comparative study by Jones et al. (2024), the antimicrobial properties of several aziridines were assessed against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and nitro groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine can be contextualized against related N–sulfonyl aziridines:
Table 1: Key Properties of Comparable N–Sulfonyl Aziridines
*Molecular weight calculated from formula C₁₅H₁₃BrFN₂O₄S.
Key Findings :
Electronic Effects of Sulfonyl Groups :
- The 2-nitrophenylsulfonyl group in the target compound is electron-deficient, comparable to 4-nitrophenylsulfonyl (4-Ns) but with reduced resonance effects due to the ortho-nitro placement. This results in moderate activation for cycloadditions, as electron-deficient sulfonyl groups accelerate reactions .
- Tosyl (Tos) and methanesulfonyl (Ms) groups are less electron-withdrawing, leading to slower reaction kinetics but better stability .
instability of thiocyanatomethyl aziridines on silica gel ). Para-substituted sulfonyl aziridines (e.g., 4-Ns) exhibit superior stability compared to ortho-substituted analogs due to reduced steric clash .
Applications: Tosyl and 4-Ns aziridines are preferred in polymer chemistry for their balance of reactivity and stability .
Biological Activity
2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine is a complex organic compound characterized by its aziridine ring structure, which features a combination of bromine, fluorine, and nitro functional groups. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with various biomolecules that may lead to therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H12BrFN2O4S
- Molar Mass : 415.23 g/mol
- CAS Number : 1386986-56-6
The compound's unique structure allows it to undergo various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen and nitro groups enhances its reactivity and binding affinity to proteins and nucleic acids, potentially modulating various biochemical pathways.
Research Findings
Recent studies have focused on the compound's cytotoxic effects, particularly in cancer cell lines. For instance, compounds with similar structural features have shown significant inhibition of cell proliferation in leukemia models. The specific interactions of aziridine derivatives with cellular mechanisms are still under investigation but suggest potential applications in cancer therapy.
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| K562 | ~10 | Induction of apoptosis via mitochondrial pathway | |
| L1210 | Nanomolar range | Inhibition of cell proliferation through nucleotide release |
Case Studies
-
Cytotoxicity in K562 Cells :
- A study evaluated the effects of aziridine derivatives on K562 cells, revealing that compounds with similar functionalities induced mitochondrial permeability changes leading to cell death. The results demonstrated a dose-dependent response, with IC50 values around 10 µM for significant cytotoxic effects.
-
Inhibition of L1210 Cell Proliferation :
- Another investigation into aziridine analogs showed potent inhibition against L1210 mouse leukemia cells. The mechanism involved the intracellular release of active metabolites that inhibit DNA synthesis, confirming the therapeutic potential of these compounds.
Applications in Drug Development
Given its biological activity, this compound is being explored as a precursor for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity in therapeutic contexts.
Potential Therapeutic Uses
- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Antimicrobial Properties : Preliminary studies suggest that similar aziridine compounds may exhibit antimicrobial activity, warranting further exploration.
Q & A
Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine?
- Methodological Answer : The synthesis typically involves functionalizing aziridine precursors with halogenated aryl groups and sulfonyl protecting agents. For example:
- Step 1 : Bromo-fluorophenyl intermediates (e.g., 5-bromo-2-fluorophenylacetic acid) can be synthesized via nucleophilic substitution or coupling reactions .
- Step 2 : Aziridine core formation via cyclization of bromomethyl precursors (e.g., 2-bromomethyl-2-methylaziridines) in polar solvents like DMF at 60–70°C .
- Step 3 : Sulfonylation using 2-nitrophenylsulfonyl chloride under basic conditions to introduce the N-sulfonyl group, critical for stabilizing the aziridine ring .
Key Considerations : Reaction yields (~95% in optimized conditions) depend on temperature, stoichiometry of sulfonylating agents, and exclusion of moisture .
Q. How can the purity and structural integrity of this compound be assessed?
- Methodological Answer :
- Chromatography : HPLC with UV detection (e.g., hexane/ethyl acetate gradients) for purity assessment (>95% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., sulfonyl group protons at ~7.5–8.5 ppm; aziridine ring protons at ~1.5–2.5 ppm) .
- HR-MS : Confirm molecular ion [M+Na]⁺ peaks (e.g., m/z 432.163 for related sulfonylaziridines) .
- X-ray Crystallography : Use SHELX or ORTEP-III to resolve stereochemistry and bond angles, especially for chiral centers .
Advanced Research Questions
Q. How does the N-sulfonyl group influence reactivity in cycloaddition or ring-opening reactions?
- Methodological Answer : The electron-withdrawing 2-nitrophenylsulfonyl group:
- Enhances Electrophilicity : Facilitates nucleophilic attacks on the aziridine ring, as shown in (3+2) cycloadditions with thiols or nitriles .
- Stabilizes Transition States : DFT studies suggest sulfonyl groups lower activation energy by stabilizing partial charges during ring-opening .
- Experimental Validation : Compare reaction rates of N-sulfonyl vs. N-H aziridines (e.g., N-sulfonyl derivatives react 2–3× faster in thiazolidine formation) .
Q. What are the challenges in stereochemical analysis, and how can they be addressed?
- Methodological Answer :
- Challenges :
- Aziridine ring strain leads to rapid epimerization under acidic/basic conditions .
- Overlapping NMR signals for diastereomers (e.g., δ 1.5–2.5 ppm for methyl groups) .
- Solutions :
- Low-Temperature NMR : Acquire spectra at –40°C to slow dynamic processes .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
- Crystallographic Refinement : Resolve absolute configuration via SHELXL using high-resolution diffraction data (R-factor < 0.05) .
Q. How do solvent polarity and temperature affect reaction outcomes in aziridine functionalization?
- Methodological Answer :
- Solvent Effects :
- Polar Aprotic Solvents (DMF, DMSO) : Promote SN2 mechanisms in thiocyanation (e.g., KSCN in DMF at 60°C yields 95% thiocyanato derivatives) .
- Non-Polar Solvents (Toluene) : Favor [3+2] cycloadditions by stabilizing transition-state dipole interactions .
- Temperature Optimization :
- High temperatures (>70°C) risk aziridine decomposition; kinetic studies recommend 50–60°C for sustained reactivity .
Q. What computational methods predict regioselectivity in aziridine reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level) for ring-opening pathways .
- MD Simulations : Analyze solvent effects on reaction coordinates (e.g., explicit DMF solvation models) to predict thiocyanation vs. hydrolysis outcomes .
Data Contradiction Analysis
Q. Why do reported yields for similar sulfonylaziridines vary across studies?
- Methodological Answer :
- Key Variables :
- Sulfonylating Agent Purity : Impurities in 2-nitrophenylsulfonyl chloride reduce yields; use freshly distilled reagents .
- Workup Procedures : Silica gel chromatography can degrade labile aziridines; alternative purification (e.g., recrystallization) is advised .
- Case Study : N-sulfonylaziridines synthesized via Method A (95% yield ) vs. Method B (75% yield ) differ in sulfonyl chloride equivalents (1.2 vs. 1.5 equiv).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
